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Compound of Interest

Compound Name: 2-Methylamino-4-iodopyridine

Cat. No.: B3100499 Get Quote

In the landscape of drug discovery and materials science, substituted pyridines represent a

cornerstone of molecular design. Their utility as versatile scaffolds necessitates unambiguous

structural confirmation. This guide focuses on 2-Methylamino-4-iodopyridine, a compound of

interest for further synthetic elaboration. The strategic placement of the methylamino group, a

hydrogen bond donor and potential nucleophile, and the iodo group, a key handle for cross-

coupling reactions, makes its precise characterization paramount.

This document serves as a comprehensive technical guide to the spectroscopic analysis of 2-
Methylamino-4-iodopyridine. As experimental spectra for this specific molecule are not widely

published, we will proceed from the perspective of a senior scientist tasked with its initial

characterization. We will leverage established spectroscopic principles, data from analogous

structures, and predictive models to build a robust analytical framework. This approach not only

provides a detailed predictive data set for Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy but also explains the causal reasoning

behind the expected spectral features and the experimental methodologies chosen for their

acquisition.

Molecular Structure and Atom Numbering
A clear understanding of the molecular geometry is the foundation for all spectral interpretation.

The structure and IUPAC numbering scheme for 2-Methylamino-4-iodopyridine are

presented below.

Caption: Molecular structure of 2-Methylamino-4-iodopyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Methylamino-4-iodopyridine, both ¹H and ¹³C NMR will provide

definitive information on the substitution pattern and electronic environment of the pyridine ring.

Expertise & Experience: Predicting Chemical Shifts
In the absence of experimental data, we can predict the NMR spectra with high confidence.

The chemical shifts of the pyridine ring are well-documented.[1] We start with the base values

for pyridine and apply substituent chemical shift (SCS) effects for the amino and iodo groups.

The electron-donating methylamino group at C2 will cause a significant upfield shift (lower

ppm) for the ortho (C3) and para (C5) positions. Conversely, the electronegative and

anisotropic effects of the iodine atom at C4 will cause a downfield shift (higher ppm) for the

adjacent C3 and C5 carbons.[2]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Proton
Predicted
Shift (ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Rationale

H6 ~7.95 Doublet (d) 1H
J(H6-H5) ≈

5.5

H6 is ortho to

the ring

nitrogen,

leading to a

downfield

shift. It is

coupled only

to H5.

H5 ~6.80
Doublet of

Doublets (dd)
1H

J(H5-H6) ≈

5.5, J(H5-H3)

≈ 1.5

H5 is coupled

to both H6

(ortho

coupling) and

H3 (meta

coupling).

H3 ~6.70
Singlet (s) or

broad s
1H -

H3 is

adjacent to

the iodo-

substituted

C4 and has

no ortho

protons,

resulting in a

singlet or a

slightly

broadened

singlet due to

meta

coupling to

H5.

N-H ~4.90 Broad Singlet

(br s)

1H - The chemical

shift of the N-

H proton is
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variable and

depends on

concentration

and solvent.

It will likely

appear as a

broad signal

due to

quadrupole

broadening

from the

nitrogen atom

and

exchange.

N-CH₃ ~2.95 Doublet (d) 3H
J(CH₃-NH) ≈

5.0

The methyl

protons are

coupled to

the N-H

proton,

resulting in a

doublet. This

coupling may

be lost upon

D₂O

exchange.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Carbon Predicted Shift (ppm) Rationale

C2 ~159.0

Attached to two nitrogen atoms

(ring N and amino N), resulting

in a significant downfield shift.

C6 ~148.5
Carbon adjacent to the ring

nitrogen, deshielded.

C5 ~122.0

Shielded by the para-amino

group but deshielded by the

ortho-iodo group.

C3 ~115.0

Shielded by the ortho-amino

group but deshielded by the

adjacent iodo group.

C4 ~95.0

The heavy atom effect of

iodine causes a significant

upfield shift for the directly

attached carbon.

N-CH₃ ~29.0

Typical range for a methyl

group attached to a nitrogen

atom.

Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data suitable for structural confirmation.

Sample Preparation:

Accurately weigh 5-10 mg of 2-Methylamino-4-iodopyridine for ¹H NMR (or 20-50 mg for

¹³C NMR) into a clean, dry vial.[3][4]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Chloroform-d is often preferred for initial characterization due to its volatility and minimal

signal overlap.[5]
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Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

The final solution height in the tube should be approximately 4-5 cm.[4]

Cap the NMR tube and carefully wipe the outside with a lint-free tissue before insertion

into the spectrometer.

Instrument Setup & Data Acquisition (on a 500 MHz Spectrometer):

Insert the sample into the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and

symmetrical solvent peak.

Acquire a standard ¹H NMR spectrum using a 90° pulse, an acquisition time of ~3

seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g.,

1024 or more) and a longer relaxation delay may be necessary due to the low natural

abundance of ¹³C and longer relaxation times.[3]

Process the data using Fourier transformation, phase correction, and baseline correction.

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the

¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Sample Preparation

Data Acquisition

Data Processing

Weigh 5-10 mg Sample

Dissolve in 0.6 mL CDCl3

Filter into NMR Tube

Insert Sample & Lock

Shim Magnetic Field

Acquire Spectrum (¹H/¹³C)
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Calibrate to Solvent Peak
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Caption: Standard workflow for NMR spectral acquisition.
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Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable

structural information. Electrospray Ionization (ESI) is the method of choice for this molecule

due to the presence of basic nitrogen atoms that are readily protonated, making it a "soft"

ionization technique that typically preserves the molecular ion.[7]

Expertise & Experience: Predicting Ionization and
Fragmentation
The molecular formula of 2-Methylamino-4-iodopyridine is C₆H₇IN₂. Its monoisotopic mass is

233.9654 Da. In positive-ion ESI-MS, we expect to see a prominent protonated molecular ion,

[M+H]⁺, at m/z 234.9727.[4] The presence of one nitrogen atom in the amino group and one in

the pyridine ring makes protonation highly favorable.

Fragmentation of the parent ion is induced by collision-induced dissociation (CID). The most

likely fragmentation pathways involve the loss of stable neutral molecules or radicals. For

[M+H]⁺, we can predict cleavage of the N-methyl bond (loss of CH₃ radical) or, more

significantly, the loss of the iodine atom.

Predicted High-Resolution MS (ESI-TOF) Data
Ion Calculated m/z Rationale

[M+H]⁺ 234.9727

Protonated parent molecule.

This should be the base peak

or a very prominent peak.

[M+Na]⁺ 256.9546
Sodium adduct, commonly

observed in ESI-MS.

[M-I]⁺ 107.0604
Loss of an iodine radical from

the parent ion after ionization.

[M-CH₃]⁺ 218.9571
Loss of a methyl radical from

the protonated parent ion.

Experimental Protocol: ESI-MS Data Acquisition
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This protocol is designed for accurate mass measurement and fragmentation analysis.

Sample Preparation:

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like

methanol or acetonitrile.[8]

Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL using

a solvent mixture compatible with LC-MS, typically methanol/water (1:1) with 0.1% formic

acid. The acid aids in protonation.[8]

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that

could block the ESI needle.[8]

Instrument Setup & Data Acquisition (ESI-QTOF):

The instrument is typically operated in positive ion mode.

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) or

via an LC system.

Optimize ESI source parameters: set capillary voltage (~3.5-4.5 kV), nebulizer gas

pressure, and drying gas temperature and flow rate to achieve a stable ion spray.

Acquire a full scan MS spectrum over a mass range of m/z 50-500 to observe the

protonated molecule and any adducts.

To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion (m/z 234.97) as the

precursor and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

[C₆H₇IN₂H]⁺ m/z 234.97

[C₆H₅N₂H]⁺ m/z 107.06
 - I• 

[C₅H₄IN₂H]⁺ m/z 219.96

 - CH₃• 

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://www.benchchem.com/product/b3100499?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3100499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule. By measuring

the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of

different bonds. Attenuated Total Reflectance (ATR) is a modern sampling technique that allows

for the direct analysis of solid or liquid samples with minimal preparation.[9]

Expertise & Experience: Assigning Vibrational
Frequencies
The IR spectrum of 2-Methylamino-4-iodopyridine will be dominated by vibrations from the N-

H bond, the aromatic ring, the C-N bonds, and the C-I bond. We can predict the positions of

these bands by referencing spectra of similar compounds, such as 2-aminopyridine and other

substituted pyridines.[10] The N-H stretch will be a sharp to medium peak in the 3300-3500

cm⁻¹ region. The aromatic C-H stretches will appear just above 3000 cm⁻¹. The region from

1400-1600 cm⁻¹ will contain characteristic C=C and C=N ring stretching vibrations. The C-I

stretch is expected at a much lower frequency, typically below 600 cm⁻¹.

Predicted IR Absorption Data (ATR-FTIR)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.benchchem.com/product/b3100499?utm_src=pdf-body
https://specac.com/everything-you-need-to-know-about-atr-ftir-spectroscopy/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3100499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium, Sharp N-H stretch (secondary amine)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium-Weak Aliphatic C-H stretch (CH₃)

~1610 Strong C=C / C=N ring stretching

~1570 Strong C=C / C=N ring stretching

~1480 Medium N-H bending

~1250 Medium Aromatic C-N stretching

~820 Strong

C-H out-of-plane bending

(indicative of substitution

pattern)

<600 Medium C-I stretch

Experimental Protocol: ATR-FTIR Data Acquisition
This method is rapid, requires no sample preparation, and is non-destructive.[11]

Instrument Setup:

Ensure the ATR crystal (typically diamond or germanium) is clean.[11]

Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of the solid 2-Methylamino-4-iodopyridine powder directly onto

the ATR crystal.

Lower the press arm to ensure firm and even contact between the sample and the crystal.

[9]
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Initiate the sample scan. Typically, 16-32 scans are co-added to produce a spectrum with

a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

After data acquisition, raise the press arm and clean the sample off the crystal using a soft

tissue lightly moistened with a solvent like isopropanol.

Instrument Setup

Sample Analysis

Post-Analysis

Clean ATR Crystal

Record Background Spectrum

Place Solid Sample on Crystal

Apply Pressure with Anvil

Acquire Spectrum

Remove Sample Analyze Spectrum

Clean Crystal with Solvent
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Click to download full resolution via product page

Caption: Workflow for ATR-FTIR spectral analysis.

Conclusion
This guide provides a comprehensive, predictive spectroscopic profile for 2-Methylamino-4-
iodopyridine. The predicted data, derived from established chemical principles and analysis of

analogous structures, offers a robust baseline for researchers working with this compound. The

¹H and ¹³C NMR spectra are expected to clearly resolve the three distinct aromatic protons and

six unique carbon environments. ESI-MS will confirm the molecular weight via the protonated

molecular ion at m/z 234.9727, and IR spectroscopy will verify the presence of key functional

groups, notably the N-H and aromatic ring vibrations. The detailed protocols provided herein

represent best practices in a modern analytical laboratory, ensuring that high-quality, reliable

data can be obtained for the definitive structural elucidation of this and other novel chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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